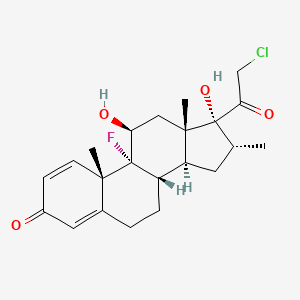
16-epi-Clobetasol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-epi-Clobetasol is a synthetic corticosteroid, structurally related to clobetasol propionate. It is primarily used in dermatology for its potent anti-inflammatory and immunosuppressive properties. This compound is a stereoisomer of clobetasol, differing in the configuration at the 16th carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-epi-Clobetasol involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Halogenation: Incorporation of halogen atoms, such as chlorine and fluorine.
Esterification: Formation of ester bonds to enhance the compound’s stability and bioavailability.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
16-epi-Clobetasol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions include various hydroxylated, halogenated, and esterified derivatives of this compound.
Scientific Research Applications
16-epi-Clobetasol has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular processes, including inflammation and immune response.
Medicine: Investigated for its therapeutic potential in treating inflammatory skin conditions like psoriasis and eczema.
Industry: Utilized in the formulation of topical creams and ointments for dermatological use.
Mechanism of Action
16-epi-Clobetasol exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the expression of specific genes. The primary molecular targets include:
Phospholipase A2: Inhibition reduces the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Cytokines: Suppression of pro-inflammatory cytokines such as interleukins and tumor necrosis factor-alpha.
Comparison with Similar Compounds
Similar Compounds
Clobetasol Propionate: The parent compound, widely used in dermatology.
Betamethasone: Another potent corticosteroid with similar anti-inflammatory properties.
Fluocinonide: A corticosteroid with a comparable mechanism of action.
Uniqueness
16-epi-Clobetasol is unique due to its specific stereochemistry, which may influence its binding affinity and potency. This stereoisomeric variation can result in differences in pharmacokinetics and pharmacodynamics compared to its analogs.
Properties
CAS No. |
61319-46-8 |
|---|---|
Molecular Formula |
C22H28ClFO4 |
Molecular Weight |
410.9 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-chloroacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28ClFO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 |
InChI Key |
FCSHDIVRCWTZOX-CXSFZGCWSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)F)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















